An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of growing importance in medicinal chemistry.[1] Its inherent ring strain lends it unique conformational properties and reactivity, while its presence can significantly influence the physicochemical properties of a molecule, such as basicity and solubility.[1][2][3] The rigid nature of the azetidine scaffold allows for the precise orientation of functional groups, enabling optimal interactions with biological targets.[1] Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride, a derivative of this class, represents a valuable building block for the development of novel therapeutics, particularly in areas targeting the central nervous system (CNS). This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this target compound and outlines the key analytical methods for its thorough characterization.
Strategic Approach: A Proposed Synthetic Workflow
The synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride is best approached through a multi-step sequence that ensures high purity and control over the stereochemistry of the final product. The chosen strategy involves the initial construction of a protected azetidine core, followed by the sequential introduction of the phenyl and methyl acetate moieties, and concluding with a deprotection step to yield the desired hydrochloride salt.
Caption: Proposed synthetic workflow for Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride.
Part 1: Detailed Synthetic Protocols & Mechanistic Insights
The following protocols are designed as self-validating systems, with explanations for the critical choices made at each stage.
Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This initial step utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and widely used method for forming carbon-carbon double bonds from ketones.[4][5] Its primary advantage is the high stereoselectivity, typically favoring the formation of the (E)-alkene, and the water-soluble nature of the phosphate byproduct, which simplifies purification.
Experimental Protocol:
-
Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise via syringe. The formation of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Reaction with Ketone: Dissolve N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the target α,β-unsaturated ester.[5]
Step 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate
The introduction of the phenyl group is achieved via a rhodium(I)-catalyzed 1,4-conjugate addition of phenylboronic acid.[6] This method is preferred over harsher organometallic reagents (e.g., Grignard reagents) due to its milder reaction conditions and higher functional group tolerance, which prevents unwanted side reactions with the ester moiety.
Experimental Protocol:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the α,β-unsaturated ester from Step 1 (1.0 equivalent), phenylboronic acid (1.5 equivalents), and chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂, 0.025 equivalents).
-
Reaction Execution: Add a mixture of 1,4-dioxane and THF as the solvent, followed by an aqueous solution of potassium hydroxide (KOH, 2.0 equivalents).[6]
-
Stir the resulting mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the N-Boc protected intermediate.
Step 3: Deprotection to Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group. This is efficiently accomplished under acidic conditions, which cleave the acid-labile carbamate. Using a solution of hydrochloric acid in dioxane provides the final compound directly as its hydrochloride salt, which often improves stability and handling characteristics.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve the purified N-Boc protected intermediate from Step 2 in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours. The product will often precipitate out of the solution as a white solid. Monitor the deprotection by TLC until the starting material is no longer visible.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid can be triturated with diethyl ether or another non-polar solvent, filtered, and dried under vacuum to yield the pure Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride salt.
Part 2: Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following data are predicted based on the known structure and spectroscopic information from analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2241129-79-1 | [7][8] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [8] |
| Molecular Weight | 241.71 g/mol | [8] |
| Appearance | Expected to be a crystalline solid | [9] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (500 MHz, DMSO-d₆):
-
δ 9.0-9.5 ppm (broad singlet, 2H): Corresponds to the ammonium protons (NH₂⁺) of the azetidine ring.
-
δ 7.2-7.5 ppm (multiplet, 5H): Aromatic protons of the phenyl ring.
-
δ 4.0-4.2 ppm (multiplet, 1H): The methine proton (CH) at the stereocenter.
-
δ 3.6-3.9 ppm (multiplet, 4H): Methylene protons (CH₂) of the azetidine ring.
-
δ 3.65 ppm (singlet, 3H): Methyl protons (CH₃) of the ester group.
-
δ 3.2-3.4 ppm (multiplet, 1H): The methine proton on the azetidine ring.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):
-
δ 172-174 ppm: Carbonyl carbon (C=O) of the ester.[10]
-
δ 135-138 ppm: Quaternary aromatic carbon (C) attached to the azetidine ring.
-
δ 128-130 ppm: Aromatic carbons (CH).[10]
-
δ 52-54 ppm: Methyl carbon (OCH₃) of the ester.[10]
-
δ 48-52 ppm: Methylene carbons (CH₂) of the azetidine ring.[4]
-
δ 40-45 ppm: Methine carbon (CH) at the stereocenter.
-
δ 35-38 ppm: Methine carbon (CH) on the azetidine ring.
Mass Spectrometry (ESI+): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
Calculated m/z for [M+H]⁺ (C₁₂H₁₆NO₂⁺): 206.1176
-
Expected Found m/z: 206.1175 ± 0.0005
Infrared (IR) Spectroscopy (KBr Pellet):
-
~2400-3000 cm⁻¹ (broad): N-H stretching vibrations of the secondary ammonium salt (R₂NH₂⁺).
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
~1735-1750 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[11][12]
-
~1600, 1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Conclusion
This guide outlines a robust and logical synthetic pathway to Methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride, a compound of significant interest to the drug development community. By leveraging established, high-yield reactions such as the Horner-Wadsworth-Emmons and rhodium-catalyzed conjugate addition, this protocol provides a reliable method for accessing this valuable chemical scaffold. The detailed characterization plan ensures that researchers can rigorously validate the identity and purity of their synthesized material, forming a solid foundation for further investigation and application in medicinal chemistry programs.
References
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Cheméo. (n.d.). methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride. Retrieved from [Link]
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Ivana, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]
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Chemspace. (n.d.). Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride (C12H15NO2). Retrieved from [Link]
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FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
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ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
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Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-(azetidin-3-yl)-2-hydroxyacetate hydrochloride (C6H11NO3). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of (a) ethylphenidate HCl and (b) methylphenidate HCl. Retrieved from [Link]
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